4-Chloro-1-(3-pyridyloxy)butane
Description
4-Chloro-1-(3-pyridyloxy)butane is a chlorinated butane derivative featuring a 3-pyridyloxy group at the terminal position of a four-carbon chain.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-(4-chlorobutoxy)pyridine |
InChI |
InChI=1S/C9H12ClNO/c10-5-1-2-7-12-9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2 |
InChI Key |
CPGXYMBHKVRKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Chloro-1-(3-pyridyloxy)butane with key structural analogs based on molecular features, properties, and applications inferred from the evidence:
Key Observations:
Functional Group Influence: The pyridyloxy ether group in this compound likely increases polarity compared to non-aromatic analogs like butane dichloride, which is non-polar and used in solvent applications . However, it may exhibit lower reactivity than 4-Chlorobut-1-yne, where the alkyne group enables rapid cross-coupling reactions . Chlorine position: Terminal chlorine (as in this compound) may favor nucleophilic substitution reactions, similar to 1,4-Bis(2-chloroethylthio)butane, where chlorine participates in sulfide bond formation .
Thermal and Solvent Behavior: Chlorinated butane derivatives like butane dichloride reduce bitumen viscosity under high pressure, as shown in solvent-bitumen interaction studies .
Catalytic and Oxidation Reactivity :
- Butane derivatives are often evaluated in oxidation reactions. For example, vanadium-phosphate catalysts facilitate butane oxidation to maleic anhydride . The pyridyloxy group in this compound could alter catalytic pathways due to nitrogen’s electron-donating effects, though this remains speculative without direct data.
Biological and Environmental Relevance: Evidence suggests endogenous butane production in humans under certain conditions .
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